5-Phenoxypyrazin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-phenoxypyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-9-6-13-10(7-12-9)14-8-4-2-1-3-5-8/h1-7H,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPCJVFEMJRTNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(N=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Phenoxypyrazin 2 Amine and Its Analogues
Established Synthetic Pathways to the Pyrazin-2-amine Core
The pyrazine (B50134) ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a key structural motif in many biologically active compounds. The synthesis of the pyrazin-2-amine core, the foundational structure for 5-phenoxypyrazin-2-amine, can be achieved through several reliable methods, broadly categorized into direct amination of a pre-formed pyrazine ring or the construction of the ring itself from acyclic precursors.
Direct Amination Approaches to Pyrazine Derivatives
Directly installing an amine group onto a pyrazine ring can be challenging but offers an efficient route if a suitable pyrazine precursor is available. Methodologies include direct C-H amination and the conversion of other functional groups into an amine.
One prominent pathway involves the Curtius rearrangement, which transforms a carboxylic acid into an amine. For instance, the industrial preparation of 5-methylpyrazin-2-amine (B1296693) utilizes 5-methyl-2-pyrazinecarboxylic acid as a starting material. google.com This process involves converting the carboxylic acid to an acyl azide, which then undergoes a thermal or photochemical rearrangement to an isocyanate, followed by hydrolysis to yield the final amine. google.com
Another approach is through direct C-H amination. While challenging, methods for the direct C-H amination of azaarenes have been developed using specialized reagents. chemrxiv.org For example, hypervalent iodine(III) reagents can activate azaarenes for direct C-H amination, providing access to aminated heterocycles without the need for pre-functionalization of the ring. chemrxiv.org Furthermore, enzymatic processes have been explored for the amidation of pyrazine esters, which can then potentially be converted to amines. nih.govrsc.org
Ring-Forming Condensation Reactions for Pyrazine Scaffolds
The construction of the pyrazine ring through condensation reactions is a classic and widely used strategy. These methods typically involve the reaction of a 1,2-dicarbonyl compound with a 1,2-diamine. researchgate.netslideshare.net
Historical methods that remain relevant include:
The Staedel–Rugheimer pyrazine synthesis (1876): This involves the reaction of a 2-haloacetophenone with ammonia (B1221849) to form an α-amino ketone, which then undergoes self-condensation and subsequent oxidation to yield a pyrazine. wikipedia.org
The Gutknecht pyrazine synthesis (1879): This method is also based on the self-condensation of an α-amino ketone, but it differs in the synthetic route used to obtain the amino ketone intermediate. wikipedia.org
A more general and versatile approach is the condensation of a 1,2-dicarbonyl compound with a 1,2-diaminoalkane, followed by oxidation. slideshare.netacs.org The choice of symmetrical starting materials often gives the best results for this type of reaction. researchgate.net
| Condensation Reaction | Precursors | Key Steps | Reference |
| Staedel–Rugheimer Synthesis | 2-Haloacetophenone, Ammonia | Amination, Self-condensation, Oxidation | wikipedia.org |
| Gutknecht Synthesis | α-Haloketone | Formation of α-amino ketone, Self-condensation | wikipedia.org |
| General Diamine Condensation | 1,2-Dicarbonyl, 1,2-Diamine | Condensation to dihydropyrazine, Oxidation | researchgate.netslideshare.net |
| Jones Synthesis | α-Amino acid amide, 1,2-Dicarbonyl | Condensation | researchgate.net |
Strategies for the Introduction of the Phenoxy Moiety
Once the pyrazin-2-amine core is established, or a suitable precursor is synthesized, the phenoxy group is typically introduced. This is most commonly achieved by forming an aryl ether bond between the pyrazine ring and a phenol (B47542) derivative. The two primary strategies for this transformation are nucleophilic aromatic substitution and metal-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution with Phenol Derivatives
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles onto electron-deficient aromatic rings. masterorganicchemistry.com The pyrazine ring is inherently electron-deficient, which facilitates the attack of nucleophiles, particularly when the ring is substituted with a good leaving group (e.g., a halogen) and/or electron-withdrawing groups. acs.org
To synthesize this compound via this route, a 5-halopyrazin-2-amine precursor would be reacted with a phenol or, more commonly, a pre-formed phenoxide salt (generated by treating phenol with a base like sodium hydride or potassium carbonate). The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex before the leaving group is expelled to restore aromaticity. libretexts.org The rate of SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com
Metal-Catalyzed Coupling Reactions for Aryl Ether Formation
When SNAr reactions are not feasible due to low reactivity of the substrate, transition metal-catalyzed cross-coupling reactions provide a highly effective alternative for forming C-O bonds. acsgcipr.org The most common methods are the Ullmann condensation and the Buchwald-Hartwig amination, adapted for etherification.
Ullmann-type Coupling: This classic reaction typically uses a copper catalyst to couple an aryl halide with an alcohol or phenol. While traditional conditions were often harsh, modern variations use ligands such as N,N-dimethylglycine or 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) to facilitate the reaction under milder conditions. organic-chemistry.org
Buchwald-Hartwig Coupling: This palladium-catalyzed reaction is a versatile method for forming carbon-heteroatom bonds. researchgate.net The synthesis of aryl ethers is achieved by coupling an aryl halide or triflate with an alcohol or phenol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the reaction's success and can be tuned to the specific substrates. acsgcipr.orgresearchgate.net
The table below summarizes typical conditions for these coupling reactions.
| Coupling Reaction | Catalyst | Typical Ligands | Base | Substrates | Reference |
| Ullmann-type Coupling | Copper (e.g., CuI) | N,N-dimethylglycine, Me4Phen | K2CO3, Cs2CO3 | Aryl Halide, Phenol | organic-chemistry.org |
| Buchwald-Hartwig Etherification | Palladium (e.g., Pd(OAc)2) | Bulky phosphines (e.g., X-Phos) | NaOt-Bu, K3PO4 | Aryl Halide/Triflate, Phenol | researchgate.net |
Advanced Functionalization and Derivatization Techniques
Following the synthesis of the core this compound structure, advanced functionalization can be employed to generate a library of analogues for various applications. These techniques can target the pyrazine ring, the phenoxy moiety, or the amine group.
Derivatization of the 2-amino group is a common strategy. For example, amides can be formed by reacting the amine with acyl chlorides or carboxylic acids under standard coupling conditions (e.g., using EDC and HOBt). nih.gov This allows for the introduction of a wide range of substituents.
Further functionalization of the pyrazine or phenyl rings can be achieved through additional cross-coupling reactions, provided that appropriate handles (such as halogens) are present on the starting materials or introduced selectively. For instance, if a dihalopyrazine is used as an initial precursor, one halogen can be displaced to introduce the phenoxy group, while the other can be used for a subsequent Suzuki, Heck, or Sonogashira reaction to install carbon-based substituents. researchgate.net Similarly, the phenoxy ring can be substituted with various functional groups prior to its attachment to the pyrazine core, allowing for systematic modification of the molecule's properties.
Electrophilic Aromatic Substitution on Pyrazine Rings
The pyrazine ring is inherently electron-deficient due to the presence of two electron-withdrawing nitrogen atoms. This characteristic makes the ring generally resistant to electrophilic aromatic substitution (EAS) reactions, which are less favorable compared to those on benzene. stackexchange.comscribd.com In acidic media, protonation of the nitrogen atoms further deactivates the ring, making direct nitration, halogenation, or Friedel-Crafts reactions challenging. researchgate.netwikipedia.org
Successful electrophilic substitutions on pyrazine rings typically necessitate the presence of activating groups. researchgate.netmasterorganicchemistry.com Activating substituents donate electron density into the ring system, which helps to stabilize the cationic intermediate (the sigma complex) formed during the substitution process. wikipedia.org Groups with lone pairs of electrons, such as amino (-NH2) or alkoxy (-OR) groups, are strong activators that can direct electrophiles to the ortho and para positions through resonance effects. wikipedia.orgmasterorganicchemistry.com For the synthesis of a this compound intermediate, the presence of the 2-amino group would act as a powerful activating group, directing subsequent substitution. However, controlling regioselectivity can be complex, and often, more predictable and higher-yielding cross-coupling strategies are preferred for functionalizing the pyrazine core.
Suzuki Cross-Coupling Reactions for Aromatic Functionalization
The Suzuki-Miyaura cross-coupling reaction is a highly versatile and powerful palladium-catalyzed method for forming carbon-carbon bonds. libretexts.orgorganic-chemistry.org It is widely used in the synthesis of biaryl compounds, styrenes, and poly-olefins. youtube.comyoutube.com The reaction typically involves the coupling of an organoboron species (like a boronic acid or ester) with an aryl or vinyl halide or triflate in the presence of a palladium catalyst and a base. mdpi.comyoutube.com
In the context of pyrazine chemistry, the Suzuki coupling is a key method for introducing aryl or heteroaryl substituents onto the pyrazine core. researchgate.net For the synthesis of the this compound scaffold, a plausible route involves the coupling of a halogenated pyrazine, such as 2-amino-5-bromopyrazine, with a phenoxyboronic acid derivative. The reaction's efficiency is dependent on the choice of catalyst, ligand, base, and solvent.
Table 1: Examples of Suzuki Cross-Coupling Reactions on N-Heterocycles.
Buchwald-Hartwig Amination for Amine Substitutions
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orglibretexts.org This reaction allows for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines, a transformation that was historically difficult to achieve with high functional group tolerance. wikipedia.orgorganic-chemistry.org The development of various generations of catalyst systems, particularly those employing bulky electron-rich phosphine ligands, has greatly expanded the scope and utility of this reaction. wikipedia.orgwiley.com
This methodology is directly applicable to the synthesis of this compound. A synthetic strategy could involve starting with a dihalopyrazine, first performing a nucleophilic aromatic substitution or a C-O coupling to install the phenoxy group, followed by a Buchwald-Hartwig amination to introduce the amine functionality. For example, reacting 2-amino-5-chloropyrazine (B1281452) with phenol or 5-chloro-2-phenoxypyrazine with an ammonia equivalent under palladium catalysis are viable pathways. The choice of ligand (e.g., XPhos, BINAP, DPPF) is crucial for achieving high yields, especially when dealing with less reactive aryl chlorides. jk-sci.com
Table 2: Representative Buchwald-Hartwig Amination Reactions.
Atom-Economical and Catalyst-Free Synthetic Approaches
In recent years, a significant focus in chemical synthesis has been the development of sustainable and atom-economical methodologies. These approaches aim to maximize the incorporation of atoms from starting materials into the final product, thereby minimizing waste.
One such strategy for pyrazine synthesis is the acceptorless dehydrogenative coupling (ADC) of 2-amino alcohols. acs.orgnih.gov This method, often catalyzed by earth-abundant base metals like manganese, involves the self-coupling of 2-amino alcohols to form 2,5-disubstituted pyrazines. acs.org The key advantage of this approach is its high atom economy, as the only byproducts are hydrogen gas and water. nih.gov This contrasts with classical condensation methods which can generate significant waste. nih.gov While direct synthesis of asymmetrically substituted pyrazines like this compound via this specific route is complex, the underlying principles guide the development of greener routes to the core pyrazine scaffold.
Other approaches focus on one-pot syntheses that avoid the isolation of intermediates. For instance, direct condensation reactions between 1,2-diketo compounds and 1,2-diamines in aqueous, catalyst-free, or base-catalyzed conditions at room temperature represent a greener, more cost-effective route to certain pyrazine derivatives. mobt3ath.com
Mechanistic Investigations of this compound Synthesis
The synthesis of this compound via modern cross-coupling reactions relies on well-studied catalytic cycles.
Mechanism of Suzuki Cross-Coupling: The catalytic cycle for the Suzuki reaction generally involves three key steps: libretexts.orgyonedalabs.com
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halopyrazine, forming a Pd(II) complex. libretexts.orgyonedalabs.com
Transmetalation: The organoboron compound (e.g., phenoxyboronic acid) is activated by a base to form a boronate species. organic-chemistry.org This species then transfers its organic group (the phenoxy group) to the palladium center, displacing the halide. yonedalabs.com
Reductive Elimination: The two organic groups on the palladium complex (the pyrazinyl and phenoxy moieties) couple and are eliminated from the metal center, forming the C-C or C-O bond of the product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle. libretexts.orgyonedalabs.com
Mechanism of Buchwald-Hartwig Amination: The mechanism of the Buchwald-Hartwig amination shares similarities with other palladium-catalyzed cross-couplings: wikipedia.orglibretexts.orgjk-sci.com
Oxidative Addition: A Pd(0) complex, coordinated to phosphine ligands, undergoes oxidative addition with the aryl halide (e.g., a 5-chloro-2-phenoxypyrazine derivative). libretexts.orgjk-sci.com
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form an amido complex. jk-sci.comresearchgate.net
Reductive Elimination: This is the final, product-forming step. The aryl and amido groups on the palladium center couple, forming the new C-N bond and regenerating the Pd(0) catalyst. libretexts.orgresearchgate.net An unproductive side reaction, β-hydride elimination, can sometimes compete with reductive elimination. wikipedia.org
Chemical Reactivity and Transformations of 5 Phenoxypyrazin 2 Amine
Intrinsic Reactivity of the Aminopyrazine Moiety
The aminopyrazine scaffold is the primary determinant of the molecule's fundamental reactivity. The pyrazine (B50134) ring is a π-deficient heterocycle, which significantly influences the properties of its substituents. slideshare.net
The exocyclic amino group at the C2 position is the principal nucleophilic center of the molecule. While the lone pair of electrons on the nitrogen atom imparts nucleophilic character, its reactivity is tempered by the electron-withdrawing nature of the 1,4-diazine ring system. slideshare.net This electronic pull reduces the basicity and nucleophilicity of the amino group compared to anilines, but it remains sufficiently reactive to engage with a variety of electrophiles.
The nucleophilicity of the amino group is evident in its reactions with acylating and alkylating agents, as well as in its ability to undergo diazotization. The general trend for the nucleophilicity of amines often correlates with their basicity; however, steric factors can also play a significant role. masterorganicchemistry.com For 2-aminopyrazine (B29847), the exocyclic amine is the primary site for reactions with electrophiles, leading to N-functionalized products. nih.govyoutube.com
The pyrazine ring is classified as a π-deficient aromatic system due to the presence of two electronegative nitrogen atoms. thieme-connect.de This characteristic has two major consequences for its reactivity:
Deactivation towards Electrophilic Aromatic Substitution (EAS): The ring is strongly deactivated towards attack by electrophiles. Reactions like nitration or Friedel-Crafts acylation are generally not feasible without the presence of strongly activating substituents. thieme-connect.describd.com In acidic media, protonation of the ring nitrogens further deactivates the ring. thieme-connect.de
Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring makes it susceptible to attack by nucleophiles, particularly at carbon atoms bearing a suitable leaving group. scribd.comwikipedia.org For a pyrazine ring, the carbon atoms adjacent to the ring nitrogens (positions 2, 3, 5, and 6) are the most electrophilic. In the absence of a leaving group, direct nucleophilic substitution of hydrogen is uncommon. thieme-connect.de However, when a good leaving group like a halide is present, SNAr reactions proceed readily. google.com The stability of the intermediate Meisenheimer complex, which is enhanced by the electron-withdrawing nitrogen atoms, facilitates this type of reaction. wikipedia.orgstackexchange.com
Reactivity Profile of the Phenoxy Substituent
The phenoxy group at the C5 position influences the reactivity of the pyrazine scaffold through both inductive and mesomeric (resonance) effects.
Inductive Effect (-I): The electronegative oxygen atom exerts a strong electron-withdrawing inductive effect, which further deactivates the pyrazine ring towards electrophilic attack.
Mesomeric Effect (+M): The oxygen atom's lone pairs can be delocalized into the pyrazine ring, an electron-donating effect. However, on a π-deficient ring, this mesomeric donation is less pronounced compared to its effect on electron-rich rings like benzene.
Derivatization Reactions of the 5-Phenoxypyrazin-2-amine Scaffold
The unique electronic properties of this compound allow for selective functionalization at either the exocyclic amino group or the pyrazine ring itself.
The most straightforward derivatization involves the nucleophilic exocyclic amino group. It readily reacts with various electrophiles such as acid chlorides, anhydrides, and alkyl halides to form the corresponding amides and alkylamines. These reactions are standard transformations for primary amines. nih.gov For instance, acetylation of aminopyrazine derivatives can be achieved using reagents like acetic anhydride (B1165640). This functionalization is often used to modify the biological activity of the parent compound or to introduce a point of further chemical diversity.
| Reaction Type | Reagent Example | Product Type | Typical Conditions |
|---|---|---|---|
| Acylation | Acetyl Chloride | N-(5-phenoxypyrazin-2-yl)acetamide | Base (e.g., Pyridine, Triethylamine), Aprotic Solvent |
| Acylation | Acetic Anhydride | N-(5-phenoxypyrazin-2-yl)acetamide | Solvent-free, gentle heating |
| Alkylation | Methyl Iodide | N-methyl-5-phenoxypyrazin-2-amine | Base (e.g., K2CO3, NaH), Polar Aprotic Solvent (e.g., DMF) |
| Reductive Amination | Benzaldehyde, NaBH(OAc)3 | N-benzyl-5-phenoxypyrazin-2-amine | Dichloromethane or Dichloroethane, room temperature |
Functionalization of the pyrazine ring of this compound can be achieved through two main strategies: electrophilic aromatic substitution, guided by the activating amino group, or nucleophilic aromatic substitution, typically requiring a pre-installed leaving group.
Electrophilic Aromatic Substitution: The powerful electron-donating amino group acts as an ortho-, para-director, activating the ring towards electrophilic attack despite the ring's inherent deactivation. In the this compound scaffold, the positions ortho and para to the amino group are C3 and C5, respectively. Since C5 is already substituted, electrophilic attack is strongly directed to the C3 position. Halogenation of 2-aminopyrazine is a well-documented example of this regioselectivity. researchgate.net Bromination with N-bromosuccinimide (NBS) first yields the 5-bromo derivative (para-substitution), and subsequent bromination occurs at the 3-position (ortho-substitution) to give 2-amino-3,5-dibromopyrazine. google.comthieme.de This suggests that direct bromination of this compound would likely occur at the C3 position.
Nucleophilic Aromatic Substitution (SNAr): If a leaving group, such as a halogen, were present on the ring (e.g., at C3), it could be displaced by a variety of nucleophiles. For example, in 2-amino-3,5-dibromopyrazine, the bromine at the C3 position can be selectively displaced by nucleophiles like morpholine (B109124) or piperazine. google.com This demonstrates that the C3 and C5 positions are activated for SNAr, and such reactions provide a powerful method for introducing diverse substituents onto the pyrazine core.
| Reaction Type | Position | Reagent Example | Product Example | Directing Group |
|---|---|---|---|---|
| Electrophilic Halogenation (Bromination) | C3 | N-Bromosuccinimide (NBS) | 3-Bromo-5-phenoxypyrazin-2-amine | -NH2 (ortho-directing) |
| Nucleophilic Substitution (on 3-halo precursor) | C3 | Sodium Methoxide | 3-Methoxy-5-phenoxypyrazin-2-amine | Ring Nitrogens |
| Nucleophilic Substitution (on 3-halo precursor) | C3 | Morpholine | 5-Phenoxy-3-(morpholin-4-yl)pyrazin-2-amine | Ring Nitrogens |
Modifications and Substitutions on the Pendant Phenyl Ring
The phenoxy group, by virtue of the lone pair of electrons on the oxygen atom, acts as an activating group, increasing the electron density of the attached phenyl ring. This electronic enrichment is most pronounced at the ortho and para positions relative to the ether linkage. Consequently, electrophilic aromatic substitution reactions on the pendant phenyl ring of this compound are predicted to proceed with a high degree of regioselectivity, favoring the introduction of new substituents at these activated sites. While specific experimental data on this compound is limited in publicly available literature, the expected reactivity can be inferred from the well-established principles of electrophilic aromatic substitution on activated aromatic systems.
Electrophilic Aromatic Substitution Reactions
A range of classical electrophilic aromatic substitution reactions can be envisaged for the functionalization of the pendant phenyl ring. These include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. The conditions for these reactions would need to be carefully optimized to ensure selective substitution on the phenyl ring without affecting the pyrazine core, which also contains activating groups.
Nitration: The introduction of a nitro group onto the pendant phenyl ring can be achieved using standard nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is expected to yield a mixture of ortho- and para-nitro-substituted products. The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.
Halogenation: The pendant phenyl ring can be halogenated with chlorine, bromine, or iodine in the presence of a suitable Lewis acid catalyst, such as iron(III) halides (FeCl₃, FeBr₃) or aluminum halides (AlCl₃, AlBr₃). purechemistry.org This reaction is also anticipated to produce ortho- and para-halogenated derivatives. stackexchange.comlibretexts.org The resulting aryl halides are versatile intermediates for a variety of cross-coupling reactions.
Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group at the ortho and para positions of the phenyl ring. wikipedia.org This functional group can be used to increase the aqueous solubility of the molecule or can be converted into other functionalities.
Friedel-Crafts Acylation and Alkylation: The introduction of acyl or alkyl groups can be accomplished via Friedel-Crafts reactions. youtube.comkhanacademy.orgbeilstein-journals.orgchemguide.co.uk Acylation, using an acyl chloride or anhydride with a Lewis acid catalyst like aluminum chloride, is expected to proceed readily to give ortho- and para-acylated products. These ketones can then be subjected to further transformations. Friedel-Crafts alkylation, while possible, may be more challenging to control due to the potential for polysubstitution and carbocation rearrangements.
The following table summarizes the predicted outcomes of various electrophilic aromatic substitution reactions on the pendant phenyl ring of this compound, based on the known reactivity of analogous phenoxy-substituted aromatic compounds.
| Reaction | Reagents and Conditions | Expected Major Products |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 2-amino-5-(2-nitrophenoxy)pyrazine and 2-amino-5-(4-nitrophenoxy)pyrazine |
| Bromination | Br₂, FeBr₃ | 2-amino-5-(2-bromophenoxy)pyrazine and 2-amino-5-(4-bromophenoxy)pyrazine |
| Chlorination | Cl₂, AlCl₃ | 2-amino-5-(2-chlorophenoxy)pyrazine and 2-amino-5-(4-chlorophenoxy)pyrazine |
| Sulfonation | Fuming H₂SO₄ | 2-(4-(3-aminopyrazin-2-yloxy))benzenesulfonic acid and 4-(4-(3-aminopyrazin-2-yloxy))benzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(2-(3-aminopyrazin-2-yloxy))phenyl)ethan-1-one and 1-(4-(3-aminopyrazin-2-yloxy))phenyl)ethan-1-one |
Theoretical and Computational Investigations of 5 Phenoxypyrazin 2 Amine
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net It is a standard tool for calculating many of the properties mentioned in this article. A literature search did not yield any specific DFT studies that have been conducted and published for 5-Phenoxypyrazin-2-amine.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. Specific values for the HOMO-LUMO energy gap, ionization potential, or electron affinity for this compound have not been reported in the scientific literature.
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial in drug discovery for understanding how a ligand might interact with a biological target, such as a protein or enzyme. Despite its importance, no molecular docking studies specifically featuring this compound as the ligand have been published.
Investigation of Spectroscopic Properties through Computational Methods
Computational methods, particularly DFT, are widely used to predict and interpret spectroscopic data, such as vibrational (infrared and Raman) and electronic (UV-Visible) spectra. dntb.gov.ua This allows for a deeper understanding of the relationship between molecular structure and its spectral features. There are no published computational studies detailing the predicted spectroscopic properties of this compound.
Analysis of Non-Linear Optical (NLO) Properties
The analysis of non-linear optical (NLO) properties involves calculating how a molecule's electronic structure responds to an applied electric field, which is important for applications in optoelectronics. These properties are typically computed using quantum chemical methods. No research articles detailing the investigation of the NLO properties of this compound could be located.
Biological Activity Profiling and Mechanistic Elucidation of 5 Phenoxypyrazin 2 Amine Derivatives
Receptor Agonism and Antagonism Studies
The ability of 5-Phenoxypyrazin-2-amine derivatives to interact with G protein-coupled receptors (GPCRs) is a cornerstone of their pharmacological profile. These studies have primarily focused on their agonist activity at the Takeda G-protein-coupled Receptor 5 and the subsequent modulation of intracellular signaling pathways.
TGR5, also known as G protein-coupled bile acid receptor 1 (GPBAR1), is a member of the rhodopsin-like GPCR superfamily and has been identified as a promising therapeutic target for metabolic and inflammatory diseases. mdpi.comnih.govnih.gov Activation of TGR5 is known to stimulate the secretion of glucagon-like peptide-1 (GLP-1), which plays a role in glucose metabolism and energy homeostasis. mdpi.comrsc.org
Research into a series of 3-phenoxypyrazine-2-carboxamide derivatives has demonstrated their potent agonist activity at human TGR5 (hTGR5). mdpi.com In vitro evaluations have identified specific compounds within this series that exhibit remarkable efficacy, with EC₅₀ values indicating a higher potency than the reference agonist INT-777. mdpi.com For instance, compounds featuring 2-chloro and 2,5-dichloro substituents on the phenoxy ring have shown superior agonistic activity. mdpi.com
The following interactive data table summarizes the hTGR5 agonist activity of selected 3-phenoxypyrazine-2-carboxamide derivatives.
| Compound | Substituent | EC₅₀ (nM) |
| 18g | 2-Cl | 1.4 |
| 18k | 2,5-di-Cl | 1.9 |
| INT-777 (Reference) | - | 23 |
| Data sourced from a study on 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. mdpi.com |
These findings highlight the potential of the this compound scaffold in the design of potent TGR5 agonists. mdpi.com
GPCRs represent the largest family of membrane proteins and are responsible for transducing a wide variety of extracellular signals into intracellular responses. osti.govmdpi.com Upon activation by a ligand, GPCRs interact with heterotrimeric G proteins, initiating downstream signaling cascades. osti.govnih.gov
The agonist activity of this compound derivatives at the TGR5 receptor directly modulates GPCR signaling. mdpi.com TGR5 activation leads to the stimulation of Gαs proteins, which in turn activates adenylyl cyclase to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). mdpi.comrsc.org This elevation in cAMP is a critical intracellular signaling event that mediates many of the physiological effects associated with TGR5, including the regulation of metabolic and inflammatory processes. mdpi.comrsc.org Therefore, by acting as TGR5 agonists, these pyrazine (B50134) derivatives can effectively modulate GPCR signaling pathways. mdpi.com
Enzymatic Inhibition Assays
The interaction of chemical compounds with enzymes is a fundamental aspect of drug discovery. Investigations into this compound derivatives have explored their potential to inhibit key enzymes involved in disease pathology.
Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT) is a crucial enzyme for the replication of the virus and a primary target for antiretroviral therapy. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its function.
Following a comprehensive review of publicly available scientific literature, no research data was found detailing the evaluation of this compound derivatives as inhibitors of HIV-1 Reverse Transcriptase. Research on NNRTIs has focused on a variety of other heterocyclic scaffolds.
Cyclooxygenase (COX) enzymes, existing as two primary isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is elevated at sites of inflammation. Selective inhibition of COX-2 is a therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
A thorough search of the scientific literature did not yield any studies investigating the inhibitory activity of this compound derivatives against COX-1 or COX-2 enzymes. The development of selective COX-2 inhibitors has primarily concentrated on other classes of chemical compounds.
Immunomodulatory and Anti-inflammatory Properties
The immune system's response is a complex process, and its modulation is a key therapeutic goal in treating inflammatory diseases. The anti-inflammatory effects of compounds can be mediated through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of cytokine production.
The immunomodulatory and anti-inflammatory properties of this compound derivatives are closely linked to their agonist activity at the TGR5 receptor. nih.gov TGR5 is increasingly recognized for its role in regulating inflammatory responses. nih.govrsc.org The receptor is expressed in various immune cells, including macrophages, and its activation exerts anti-inflammatory effects. nih.gov Mechanistically, TGR5 activation has been shown to inhibit the production of proinflammatory cytokines and decrease the expression of adhesion molecules in endothelial cells. nih.gov By stimulating TGR5, these pyrazine derivatives can therefore dampen immune responses, suggesting their potential as therapeutic agents for diseases with an inflammatory component. nih.gov
Antiviral Activities against Specific Pathogens
Derivatives of pyrazine and structurally related heterocyclic compounds have demonstrated notable antiviral properties against a range of pathogens. Research into pyrazine-2-carboxylic acid derivatives, for instance, has revealed their potential to inhibit viral replication.
One study investigated derivatives of pyrazine-2-carboxylic acid with amino acid esters for their activity against influenza A/H1N1 and SARS-CoV-2 viruses in vitro. sciforum.net Among the synthesized compounds, the derivative containing Trp-OMe was found to suppress the replication of a pandemic influenza A virus strain in Madin-Darby canine kidney (MDCK) cell cultures. sciforum.net The cytotoxicity of these compounds was determined to be approximately 62.5 µg/ml for Vero-E6 cells and about 80 µg/ml for MDCK cells, classifying them as moderately toxic. sciforum.net
Other related heterocyclic structures, such as phenoxazine-based nucleoside analogs, have also been evaluated against a wide array of RNA and DNA viruses. nih.gov Certain compounds in this class inhibited four different DNA/RNA viruses with EC50 values at or below 20 μM, with generally negligible toxicity to the host cell lines. nih.gov Similarly, 5'-deoxypyrazofurin, a pyrazine derivative, proved active against respiratory syncytial virus, vaccinia virus, vesicular stomatitis virus, and influenza A virus at non-toxic concentrations ranging from 4 to 20 µg/mL. nih.gov
The proposed mechanism for some pyrazine derivatives involves the targeting of viroporins, which are ion-conducting pores created by viruses to disrupt host cell homeostasis and facilitate viral replication. sciforum.net Because the ion channel activity of viroporins is highly conserved, they represent an attractive target for antiviral therapies. sciforum.net
Table 1: Antiviral Activity of Selected Pyrazine and Related Derivatives
| Compound/Derivative Class | Target Virus(es) | Cell Line | Activity/Concentration |
| Pyrazine-2-carboxylic acid with Trp-OMe | Influenza A virus | MDCK | Suppressed replication |
| Phenoxazine (B87303) nucleoside analogs (11a-c, 12c) | 4 DNA/RNA viruses | Various | EC50 ≤ 20 μM |
| 5'-deoxypyrazofurin | Respiratory syncytial virus, Vaccinia virus, Vesicular stomatitis virus, Influenza A virus | HeLa, Embryonic fibroblast, MDCK | Active at 4 to 20 µg/mL |
Antiproliferative and Apoptotic Effects in Cellular Models
Phenoxazine derivatives, which share a structural relationship with phenoxypyrazine compounds, have been investigated for their anticancer effects. These studies reveal significant antiproliferative and pro-apoptotic activity in various cancer cell models.
In one study, the phenoxazine derivative 2-aminophenoxazine-3-one (Phx-3) was shown to extensively inhibit the growth and viability of T-cell leukemia cell lines (MT-1, HUT-102, MT-2) at concentrations below 10 µg/ml. nih.govresearchgate.net This inhibition was accompanied by cell cycle arrest at the sub G0/G1 phase and an increase in apoptosis. nih.govresearchgate.net Notably, these effects were not observed in HTLV-1-negative cell lines, suggesting a degree of selectivity. nih.gov
Further research on human pancreatic cancer cell lines (KLM-1 and MIA-PaCa-2) demonstrated that Phx-1 (2-amino-4,4alpha-dihydro-4alpha,7-dimethyl-3H-phenoxazine-3-one) and Phx-3 also inhibited proliferation in a dose-dependent manner. nih.govresearchgate.net Flow cytometric analysis confirmed that Phx-3 induced both apoptosis and necrosis in KLM-1 cells. nih.gov The pro-apoptotic effect was linked to the downregulation of Bcl-2 expression. nih.gov
Studies on other phenazine (B1670421) derivatives have shown potent growth inhibitory activity against various cancer cell lines, including HepG2, with IC50 values in the low micromolar range. mdpi.com 5-methyl phenazine-1-carboxylic acid, for example, exhibited antiproliferative activity by inducing G1 cell cycle arrest and apoptosis mediated by the mitochondrial pathway. mdpi.com
Table 2: Antiproliferative Effects of Phenoxazine Derivatives on Cancer Cell Lines
| Compound | Cell Line | Effect | Key Finding |
| Phx-3 | T-cell leukemia (MT-1, HUT-102, MT-2) | Inhibition of growth, cell cycle arrest, apoptosis | Effective at <10 µg/ml |
| Phx-1, Phx-3 | Pancreatic cancer (KLM-1) | Inhibition of proliferation | Dose-dependent activity |
| Phx-3 | Pancreatic cancer (KLM-1) | Apoptosis and necrosis | Associated with Bcl-2 downregulation |
| Pyran[3,2-a] phenazine derivatives | Liver cancer (HepG2) | Cytotoxicity | IC50 of 2–6 μM |
Antioxidant Activity Evaluation
The evaluation of antioxidant activity is crucial for determining the therapeutic potential of new compounds, as oxidative stress is implicated in numerous diseases. While direct studies on this compound are limited in the provided search results, research on related heterocyclic structures provides a framework for how such evaluations are conducted.
Compounds containing hindered phenolic moieties are known to be effective inhibitors of oxidative processes. mdpi.com The antioxidant potential of new compounds is often measured in vitro using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov For example, studies on new 2-amino-5-R-1,3,4-oxadiazoles containing a hindered phenol (B47542) fragment found their antioxidant activity to be higher than that of the standard antioxidant 4-methyl-2,6-di-tert-butylphenol (BHT). mdpi.com Similarly, various phenothiazine (B1677639) derivatives have demonstrated significant reducing power and the ability to scavenge hydrogen peroxide free radicals, with activity comparable to ascorbic acid. nih.gov
These studies suggest that combining a heterocyclic fragment, such as pyrazine, with a known antioxidant moiety, like a phenol, can be a successful strategy for creating new and effective antioxidant agents. mdpi.comresearchgate.net The antioxidant properties of such derivatives are often linked to their chemical structure, particularly the presence of electron-donating groups. nih.gov
Investigation of Intracellular Signaling Pathways (e.g., Cyclic AMP Levels, Glucagon-Like Peptide-1 Secretion)
Recent research has identified derivatives of 3-phenoxypyrazine-2-carboxamide as potent agonists of the Takeda G-protein-coupled receptor 5 (TGR5), a key regulator of metabolic processes. nih.gov TGR5 activation is known to stimulate intracellular signaling cascades, including an increase in cyclic adenosine monophosphate (cAMP) levels. nih.gov
Activation of TGR5 also induces the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that plays a vital role in glucose metabolism and energy homeostasis. nih.govmdpi.com In a study on novel 3-phenoxypyrazine-2-carboxamide derivatives, compound 18k was shown to stimulate GLP-1 secretion in both NCI-H716 cells and C57 BL/6 mice. nih.gov This effect confirmed that the glucose-lowering properties of the compound were mediated by GLP-1 secretion. nih.gov
The most potent compounds from this series, 18g and 18k, exhibited excellent human TGR5 agonist activity, with EC50 values of 1.4 nM and 2.1 nM, respectively, which was superior to the reference drug INT-777. nih.gov This demonstrates that this compound derivatives can effectively modulate crucial intracellular signaling pathways involved in metabolic regulation.
Elucidation of Biological Mechanisms of Action at the Molecular and Cellular Levels
The biological effects of this compound derivatives are mediated through diverse molecular and cellular mechanisms.
TGR5 Agonism: As discussed, a primary mechanism is the activation of the TGR5 receptor. nih.gov This G-protein-coupled receptor, upon activation by pyrazine derivatives, triggers downstream signaling that leads to increased cAMP levels and GLP-1 secretion. nih.gov This cascade ultimately improves glucose metabolism and energy balance, making TGR5 a significant therapeutic target for metabolic disorders. nih.gov
Induction of Apoptosis: In the context of anticancer activity, phenoxazine derivatives induce programmed cell death. The molecular mechanism involves the modulation of key apoptotic proteins. For instance, the pro-apoptotic activity of Phx-3 in pancreatic cancer cells was linked to the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Other related phenazine compounds have been shown to induce apoptosis through the mitochondrial pathway, involving the activation of caspase-3. mdpi.com
Inhibition of Topoisomerases: Some phenazine derivatives have been identified as dual inhibitors of topoisomerase I and II. mdpi.com These enzymes are critical for managing DNA topology during replication and transcription. Their inhibition leads to DNA damage and ultimately triggers cell death in cancer cells.
Targeting of Viroporins: As an antiviral mechanism, certain pyrazine derivatives are thought to target and inhibit viroporins. sciforum.net These viral ion channels are essential for the lifecycle of many viruses, and their inhibition disrupts viral replication and assembly. sciforum.net
This multi-faceted mechanistic profile highlights the potential of the this compound scaffold to be developed into a versatile class of therapeutic agents targeting a range of diseases through distinct molecular pathways.
Structure Activity Relationship Sar Analysis of 5 Phenoxypyrazin 2 Amine Analogues
Impact of Substitutions on the Phenoxy Moiety on Biological Response
Substitutions on the phenoxy ring of 5-phenoxypyrazin-2-amine analogues can significantly modulate their biological activity. The nature, position, and size of these substituents influence the compound's electronic properties, lipophilicity, and steric interactions with the target protein.
Research on structurally related 5-phenoxy-2-aminopyridine derivatives, which serve as a valuable surrogate for understanding the SAR of their pyrazine (B50134) counterparts, has shown that the introduction of specific groups on the phenoxy ring can enhance inhibitory potency against protein kinases like Bruton's tyrosine kinase (BTK). nih.govmdpi.com For instance, the placement of a Michael acceptor, such as an acrylamide (B121943) group, on the phenoxy ring can lead to the formation of a covalent bond with a cysteine residue in the active site of the kinase, resulting in irreversible inhibition. nih.govmdpi.com
The position of the substituent on the phenoxy ring is also crucial. Studies on related kinase inhibitors have demonstrated that para-substitution is often favored. For example, a para-substituted acrylamide moiety on the phenoxy ring can optimally position the electrophilic warhead to interact with the target cysteine residue. Furthermore, the introduction of small, lipophilic, and electron-withdrawing groups at the meta-position of the phenyl ring in related quinazoline (B50416) inhibitors has been shown to enhance potency. eurekaselect.com
The following table summarizes the general impact of substitutions on the phenoxy moiety based on findings from closely related inhibitor classes.
| Substitution Position | Substituent Type | General Impact on Biological Activity | Rationale |
| Para | Acrylamide, Cyanoacrylamide | Increased potency (irreversible inhibition) | Covalent bond formation with target residue (e.g., Cys481 in BTK) |
| Meta | Small, lipophilic, electron-withdrawing groups | Enhanced potency | Favorable electronic and steric interactions in the binding pocket |
| Ortho | Bulky groups | Decreased activity | Potential for steric hindrance, disrupting optimal binding conformation |
It is important to note that the optimal substitution pattern can be highly target-dependent, and what enhances activity for one kinase may not be beneficial for another.
Influence of Modifications to the Pyrazine Ring on Efficacy and Selectivity
Modifications to the central pyrazine ring of this compound analogues can have a profound impact on their efficacy and selectivity. The pyrazine ring itself is a key pharmacophoric element, with its nitrogen atoms often participating in crucial hydrogen bonding interactions with the hinge region of kinase domains. nih.gov
Introducing substituents onto the pyrazine ring can alter the compound's planarity, electronic distribution, and steric profile, thereby influencing its binding affinity and selectivity. For example, in a series of substituted amides of pyrazine-2-carboxylic acids, the introduction of a tert-butyl group at the 5-position of the pyrazine ring was found to influence the lipophilicity and, consequently, the antimycobacterial and photosynthesis-inhibiting activities of the compounds. researchgate.netcapes.gov.brmdpi.com Similarly, the presence of a chlorine atom at the 6-position also modulated the biological activity. researchgate.netcapes.gov.brmdpi.com
The replacement of the pyrazine ring with other heterocyclic scaffolds is another strategy to modulate activity and selectivity. However, SAR studies on related kinase inhibitors have shown that the pyrazine core is often optimal for maintaining the necessary geometry for effective hinge binding. nih.gov
The table below illustrates the influence of pyrazine ring modifications based on studies of related pyrazine derivatives.
| Modification Type | Position of Modification | Example Substituent | General Impact on Efficacy and Selectivity |
| Substitution | C3, C6 | Methyl, Halogen | Can modulate potency and selectivity by altering steric and electronic properties. |
| Substitution | C5 | tert-Butyl | Influences lipophilicity and can impact biological activity. |
| Ring Isosteres | N/A | Pyridine, Pyrimidine | Often results in decreased activity, highlighting the importance of the pyrazine scaffold for optimal hinge binding. |
Systematic exploration of substitutions on the pyrazine ring is essential for fine-tuning the pharmacological profile of these inhibitors.
Contribution of the Aminopyrazine Group to Ligand-Target Binding
The 2-aminopyrazine (B29847) moiety is a critical component for the biological activity of this class of compounds, particularly in the context of kinase inhibition. This group plays a pivotal role in anchoring the inhibitor to the ATP-binding site of the kinase through the formation of key hydrogen bonds. nih.govsurrey.ac.uk
The amino group at the C2 position and one of the pyrazine nitrogen atoms (typically N1) act as a bidentate hydrogen bond donor and acceptor, respectively, forming a characteristic interaction pattern with the backbone of the kinase hinge region. nih.govsurrey.ac.uk This interaction mimics the binding of the adenine (B156593) region of ATP and is a common feature of many Type I kinase inhibitors. nih.gov
A review of pyrazine-based compounds in medicinal chemistry highlights that the most frequent interaction of the pyrazine ring is a hydrogen bond to a pyrazine nitrogen atom as an acceptor. researchgate.net This, combined with the hydrogen-donating ability of the 2-amino group, creates a robust and highly directional interaction with the target protein.
| Interacting Group | Role in Binding | Key Interaction |
| 2-Amino Group | Hydrogen Bond Donor | Forms a hydrogen bond with the backbone carbonyl oxygen of a hinge residue. |
| Pyrazine Nitrogen (N1) | Hydrogen Bond Acceptor | Forms a hydrogen bond with the backbone N-H of a hinge residue. |
The planarity of the aminopyrazine system is also thought to be important for effective stacking interactions within the ATP binding pocket.
Stereochemical Considerations in Activity Profiles
While the core this compound scaffold is achiral, the introduction of chiral centers through substitution can lead to enantiomers with different biological activities. Stereochemistry can play a crucial role in the pharmacological profile of a drug, influencing its potency, selectivity, and pharmacokinetic properties.
Although specific studies on the stereochemical aspects of this compound analogues are not widely available in the public domain, general principles of medicinal chemistry suggest that if a chiral center is introduced, it is highly likely that one enantiomer will exhibit greater activity than the other. This is because the three-dimensional arrangement of atoms in a chiral molecule will lead to different interactions with the chiral environment of the protein binding site.
For example, if a substituent containing a chiral center is introduced on the phenoxy ring or the pyrazine ring, the (R) and (S) enantiomers will orient themselves differently within the binding pocket. This can lead to one enantiomer forming more favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) or experiencing less steric hindrance than the other.
The resolution of chiral amines is a common practice in drug development to isolate the more active enantiomer and reduce potential off-target effects or toxicity associated with the less active or inactive enantiomer.
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools used to correlate the chemical structure of compounds with their biological activity. For this compound analogues, QSAR studies can provide insights into the physicochemical properties that are most important for their biological response and can guide the design of new, more potent compounds.
Several QSAR studies have been conducted on pyrazine derivatives, highlighting the importance of various descriptors in predicting their activity. mdpi.comnih.govnih.gov These studies often employ methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) to build predictive models. mdpi.comnih.gov
Key descriptors that are often found to be significant in QSAR models for pyrazine derivatives include:
Electronic Descriptors: Such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which relate to the molecule's reactivity and ability to participate in charge-transfer interactions.
Steric Descriptors: Like molar refractivity (MR) and specific steric parameters, which quantify the size and shape of the molecule and its substituents.
Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which describes the lipophilicity of the compound and its ability to cross cell membranes and interact with hydrophobic pockets in the target protein.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been applied to aminopyrimidine and 8-amino-imidazo[1,5-a]pyrazine derivatives, which are structurally related to the this compound scaffold. researchgate.netnih.govjapsonline.com These models provide 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. nih.govnih.gov
The development of robust QSAR models for this compound analogues can accelerate the drug discovery process by allowing for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing.
Applications of 5 Phenoxypyrazin 2 Amine As a Synthetic Precursor
Role as a Building Block in the Synthesis of Advanced Organic Molecules
There is no available research to detail the specific role of 5-Phenoxypyrazin-2-amine as a building block in the synthesis of more complex organic molecules.
Scaffold for the Development of Novel Chemical Entities (NCEs)
No published studies were found that describe the use of this compound as a scaffold for the development of novel chemical entities in medicinal chemistry or other areas of chemical research.
Integration into Functional Materials for Specific Applications
There is no information available regarding the integration of this compound into functional materials for any specific applications.
Future Research Directions and Translational Perspectives
Discovery of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The development of efficient and environmentally benign synthetic methodologies is crucial for the exploration and production of novel bioactive compounds. For pyrazine (B50134) derivatives, several synthetic strategies have been established, but there is always a need for improvement.
Future research in the synthesis of 5-Phenoxypyrazin-2-amine and its analogs should focus on:
Greener Synthetic Approaches: Traditional methods for pyrazine synthesis can involve harsh reaction conditions and the use of hazardous reagents. nih.gov Future methodologies could explore biocatalytic approaches, such as the use of enzymes like Lipozyme® TL IM, for amide bond formation in pyrazinamide (B1679903) derivatives, which offers a more sustainable alternative. nih.gov The use of greener solvents and catalyst systems, such as manganese pincer complexes for dehydrogenative coupling reactions, can also contribute to more atom-economical and environmentally friendly syntheses. nih.govacs.org
Catalytic Cross-Coupling Reactions: Modern cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, have become powerful tools for the synthesis of complex aromatic compounds. Further exploration of these methods for the direct and selective functionalization of the pyrazine core could lead to more efficient and versatile routes to this compound derivatives. mdpi.com
Flow Chemistry and Automation: The implementation of continuous flow chemistry can offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of pyrazine-based compounds. Automated synthesis platforms can accelerate the generation of compound libraries for high-throughput screening.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Advantages | Potential Challenges |
| Biocatalysis | Environmentally friendly, high selectivity, mild reaction conditions. nih.gov | Enzyme stability and cost, substrate scope limitations. |
| Catalytic Cross-Coupling | High efficiency, broad substrate scope, good functional group tolerance. mdpi.com | Catalyst cost and sensitivity, optimization of reaction conditions. |
| Dehydrogenative Coupling | Atom-economical, generates benign byproducts (H₂ and H₂O). nih.govacs.org | Requires specific catalysts, may have limited substrate scope. |
| Flow Chemistry | Enhanced safety and control, improved scalability, potential for automation. | Initial setup cost, potential for clogging. |
Exploration of Undiscovered Biological Targets and Therapeutic Areas
Pyrazine derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnih.gov While some targets for phenoxypyrazine analogs have been identified, a vast landscape of biological space remains to be explored.
Future research should aim to:
Identify Novel Protein Targets: High-throughput screening of this compound and its derivatives against diverse panels of kinases, phosphatases, and other enzyme families could uncover novel biological targets. For instance, pyrazine-based compounds have been identified as inhibitors of TrkA and SHP2. mdpi.comrsc.org
Investigate New Therapeutic Areas: Beyond the established activities of pyrazines, their potential in other therapeutic areas such as neurodegenerative diseases, metabolic disorders, and rare diseases should be investigated. A series of 3-phenoxypyrazine-2-carboxamide derivatives have shown potent agonistic activity on TGR5, a promising target for type 2 diabetes and obesity. rsc.orgnih.gov
Elucidate Mechanisms of Action: For any identified bioactive compounds, detailed mechanistic studies are essential to understand their mode of action at the molecular and cellular levels. This includes target validation and pathway analysis.
Rational Design of Potent and Selective Ligands Based on Advanced SAR Insights
Structure-activity relationship (SAR) studies are fundamental to the optimization of lead compounds into potent and selective drug candidates. For the 5-phenoxypyrazine scaffold, systematic structural modifications can lead to significant improvements in biological activity.
Key areas for future rational design include:
Systematic Modification of the Phenoxy Group: The nature and position of substituents on the phenoxy ring can significantly influence binding affinity and selectivity. Exploring a wide range of electron-donating and electron-withdrawing groups, as well as heterocyclic replacements, can provide valuable SAR data.
Functionalization of the Amine Group: The primary amine at the 2-position offers a handle for further derivatization. Acylation, alkylation, and coupling with various fragments can be explored to modulate the compound's physicochemical properties and target interactions.
Exploration of the Pyrazine Core: While the 5-phenoxy and 2-amino substitutions are fixed in the parent compound, modifications at other positions of the pyrazine ring could be explored to fine-tune the electronic properties and steric profile of the molecule.
Implementation of Sophisticated Computational Methodologies for Predictive Modeling
In silico methods have become indispensable in modern drug discovery, enabling the prediction of compound properties and the rational design of new molecules.
Future computational studies on this compound and its analogs could involve:
Molecular Docking and Virtual Screening: Docking studies can be used to predict the binding modes of these compounds within the active sites of known and potential biological targets. This can help in prioritizing compounds for synthesis and biological evaluation. rsc.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of phenoxypyrazine derivatives with their biological activities, providing predictive tools for the design of more potent analogs.
Pharmacophore Modeling: Based on the structures of known active compounds, pharmacophore models can be generated to identify the key chemical features required for biological activity. These models can then be used to search for novel scaffolds. mdpi.com
ADME/Tox Prediction: Computational tools can be employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of new designs, helping to identify candidates with favorable drug-like properties early in the discovery process. mdpi.com
Synergistic Studies with Other Bioactive Compounds to Enhance Efficacy
Combination therapy is a cornerstone of treatment for many complex diseases, such as cancer and infectious diseases. Investigating the synergistic potential of this compound derivatives with existing drugs could lead to more effective treatment regimens.
Future research in this area should focus on:
Combination with Standard-of-Care Agents: Evaluating the efficacy of phenoxypyrazine derivatives in combination with established chemotherapeutic agents, antibiotics, or anti-inflammatory drugs.
Overcoming Drug Resistance: Investigating whether these compounds can sensitize resistant cells or pathogens to the effects of other drugs.
Targeting Multiple Pathways: Designing combination therapies that simultaneously target different but complementary biological pathways to achieve a synergistic therapeutic effect.
Potential for Integration into Materials Science and Nanotechnology Applications
The unique electronic and structural properties of the pyrazine ring make it an attractive building block for functional materials.
Potential applications in materials science and nanotechnology include:
Organic Electronics: Pyrazine derivatives can be explored for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) due to their electron-accepting properties. researchgate.net
Sensors: The ability of the pyrazine nitrogens to coordinate with metal ions makes these compounds potential candidates for the development of chemical sensors.
Nanomedicine: The development of nanoparticle formulations of bioactive pyrazolo-pyridazine derivatives has been shown to improve their anticancer activity. nih.gov Similar strategies could be applied to this compound to enhance its therapeutic potential. This can lead to improved drug delivery, increased bioavailability, and targeted release.
Q & A
Q. What are the standard synthetic routes for 5-Phenoxypyrazin-2-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A common approach involves nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyrazine ring. For example, substituting a halogen (e.g., bromine at the 5-position) with phenoxy groups under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Optimization includes solvent selection (polar aprotic solvents enhance reactivity), temperature control to minimize side reactions, and stoichiometric ratios (1.2–1.5 equivalents of phenol derivative). Purity (>98%) is achievable via column chromatography or recrystallization, validated by HPLC .
Table 1 : Example Reaction Parameters
| Parameter | Condition |
|---|---|
| Solvent | DMF or DMSO |
| Base | K₂CO₃ or Cs₂CO₃ |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : The amino group (NH₂) typically appears as a broad singlet at δ 5.5–6.0 ppm. Aromatic protons from the phenoxy group show splitting patterns consistent with para/meta substitution (e.g., doublets in δ 6.8–7.5 ppm). Carbon signals for the pyrazine ring are observed at δ 145–160 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ for C₁₀H₉N₃O: calc. 188.0822, observed 188.0825) .
- FT-IR : N-H stretching (3300–3500 cm⁻¹) and C-O-C (phenoxy) vibrations (1250–1270 cm⁻¹) .
Q. What solubility characteristics should be considered for in vitro assays involving this compound?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO (up to 50 mM) or ethanol. For biological assays, prepare stock solutions in DMSO (<1% v/v final concentration to avoid cytotoxicity). Solubility can be enhanced via co-solvents (e.g., PEG-400) or pH adjustment (amine protonation in acidic buffers) .
Advanced Research Questions
Q. How do electronic effects of the phenoxy substituent influence the reactivity of this compound in further functionalization?
- Methodological Answer : The electron-donating phenoxy group activates the pyrazine ring toward electrophilic substitution at the 3-position. For example, bromination using NBS (N-bromosuccinimide) in CCl₄ proceeds regioselectively. Computational modeling (DFT) predicts charge distribution, guiding rational design of derivatives. Compare Hammett σ values of substituents to correlate electronic effects with reaction rates .
Q. What strategies mitigate degradation pathways of this compound under oxidative or hydrolytic conditions?
- Methodological Answer :
- Oxidative Stability : Add antioxidants (e.g., BHT at 0.1% w/v) or store under inert atmosphere (N₂/Ar). Monitor degradation via LC-MS; primary byproducts include N-oxide derivatives .
- Hydrolytic Stability : Avoid aqueous buffers at extreme pH. Use lyophilization for long-term storage. Accelerated stability studies (40°C/75% RH for 6 months) reveal degradation kinetics .
Q. How can computational tools predict the bioactivity of this compound derivatives against specific targets (e.g., kinase inhibitors)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., VEGFR2 or Aurora kinases). Prioritize derivatives with high binding affinity (ΔG < -8 kcal/mol) and complementary interactions (e.g., H-bonding with hinge regions) .
- QSAR Models : Train models on pyrazine-based libraries to correlate substituent descriptors (e.g., logP, molar refractivity) with IC₅₀ values .
Data Contradictions and Resolution
Q. Discrepancies in reported synthetic yields for halogenated pyrazinamines: How to reconcile these in method development?
- Methodological Answer : Conflicting yields (e.g., 40–85% for brominated analogs) arise from varying halogen sources (NBS vs. Br₂) or workup protocols. Systematic optimization using DoE (Design of Experiments) identifies critical factors (e.g., equivalents of brominating agent, reaction time). Cross-validate purity via orthogonal methods (HPLC vs. ¹H NMR integration) .
Literature and Patent Mining
Q. What databases and search strategies effectively identify prior art on this compound applications?
- Methodological Answer :
- Academic Databases : Use SciFinder with query
(this compound) AND (synthesis OR biological activity); filter by publication date (last 10 years) and journal impact factor (>3.0). - Patent Databases : Search Espacenet with keywords
pyrazinamine AND phenoxy AND (drug OR material)and IPC codes (e.g., C07D241/12). Prioritize patents with >5 claims covering novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
